Pharmacopoeial Identity: EP and USP Monographs
Isopropylarticaine is the designated reference standard for Articaine EP Impurity E and Articaine USP Related Compound E . This official designation distinguishes it from non-pharmacopoeial analogs which lack defined, enforceable purity criteria [1]. In contrast, compounds like Ethylarticaine (Articaine Impurity D) have a different chemical identity and retention time, making them unsuitable for quantifying Impurity E .
| Evidence Dimension | Pharmacopoeial Designation |
|---|---|
| Target Compound Data | Articaine EP Impurity E / USP Related Compound E |
| Comparator Or Baseline | Non-pharmacopoeial analogs (e.g., in-house synthesized impurities) |
| Quantified Difference | Legally binding analytical standard vs. unverified research compound |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Articaine |
Why This Matters
Procurement of the official reference standard is mandatory for regulatory submissions (ANDA/NDA) and cGMP batch release testing, whereas analogs cannot fulfill this legal requirement.
- [1] Veeprho. (2025). Articaine EP Impurity E (HCl Salt). Cat No: VE0022360. View Source
